Cas no 860787-02-6 (6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)
![6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE structure](https://ja.kuujia.com/scimg/cas/860787-02-6x500.png)
6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE 化学的及び物理的性質
名前と識別子
-
- 6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE
- 6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
- MDL: MFCD04124593
- インチ: 1S/C17H22N4O3/c1-18-15(12-16(22)19(2)17(18)23)21-10-8-20(9-11-21)13-4-6-14(24-3)7-5-13/h4-7,12H,8-11H2,1-3H3
- InChIKey: MFEULWQBFQLTMB-UHFFFAOYSA-N
- ほほえんだ: CN1C(=O)N(C)C(=O)C=C1N1CCN(C2C=CC(OC)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 330.169
- どういたいしつりょう: 330.169
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00862656-1g |
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
860787-02-6 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 12W-0822-100MG |
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
860787-02-6 | >90% | 100mg |
£146.00 | 2023-09-08 | |
Key Organics Ltd | 12W-0822-50MG |
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
860787-02-6 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Ambeed | A894260-1g |
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
860787-02-6 | 90% | 1g |
$350.0 | 2024-04-17 | |
Key Organics Ltd | 12W-0822-1MG |
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
860787-02-6 | >90% | 1mg |
£37.00 | 2023-09-08 | |
abcr | AB299266-100mg |
6-[4-(4-Methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; . |
860787-02-6 | 100mg |
€283.50 | 2025-03-19 | ||
Key Organics Ltd | 12W-0822-5MG |
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
860787-02-6 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 12W-0822-10MG |
6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
860787-02-6 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB299266-100 mg |
6-[4-(4-Methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione; . |
860787-02-6 | 100mg |
€221.50 | 2023-04-26 |
6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONEに関する追加情報
Chemical Profile and Research Advances of 6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE (CAS No. 860787-02-6)
The compound 6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE (hereafter referred to as Compound X) is a synthetic organic molecule with a complex heterocyclic core. Its IUPAC name reflects the presence of a pyrimidinedione scaffold fused with a piperazino ring system substituted by a 4-methoxyphenyl group. The CAS registry number 860787-02-6 uniquely identifies this structure in chemical databases, underscoring its distinct molecular architecture. The molecule’s structural features include two methyl groups at positions 1 and 3 of the pyrimidinedione ring, which contribute to its stability and reactivity profile.
Recent studies in medicinal chemistry have highlighted the significance of pyrimidinedione derivatives in modulating biological pathways. The incorporation of a piperazino moiety into the pyrimidine framework is particularly notable for its ability to enhance solubility and bioavailability in pharmaceutical applications. The 4-methoxyphenyl substituent introduces an aromatic electron-donating group that may influence intermolecular interactions with target proteins. These structural characteristics position Compound X as a candidate for investigations into enzyme inhibition or receptor modulation.
Synthetic approaches to Compound X typically involve multistep organic reactions. The core pyrimidinedione structure is often constructed via condensation reactions between appropriate amine and diketone precursors. Subsequent functionalization steps introduce the piperazino ring through nucleophilic substitution or coupling reactions. The methoxylation of the phenyl ring requires precise control over reaction conditions to avoid over-alkylation or side-product formation. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are commonly employed to isolate high-purity samples of this compound.
Computational studies on similar compounds suggest that the spatial arrangement of substituents in Compound X may optimize binding affinity for specific molecular targets. Molecular docking simulations indicate that the 4-methoxyphenyl-piperazino motif can form hydrogen bonds and π–π stacking interactions with aromatic residues in protein binding pockets. These findings align with recent research on small-molecule inhibitors targeting kinases or G-protein-coupled receptors (GPCRs), where such structural elements are critical for activity.
In the context of drug discovery pipelines, compounds like Compound X are evaluated for their pharmacokinetic properties. Preclinical data from related analogs demonstrate that molecules containing both pyrimidinedione and piperazine moieties often exhibit favorable metabolic stability and permeability across biological membranes. However, challenges such as potential off-target effects or cytotoxicity require thorough investigation through in vitro assays and animal models before advancing to clinical trials.
The role of pyrimidine derivatives in modern pharmacology is well-documented across diverse therapeutic areas including oncology, immunology, and neurology. For instance, pyrimidinediones are integral components of antidiabetic drugs like glipizide and glibenclamide. While Compound X’s specific mechanism remains under study, its structural similarities to these established agents suggest potential utility in metabolic disease research or as a lead compound for further medicinal chemistry optimization.
Current research initiatives involving Compound X focus on three primary areas: (1) structure–activity relationship (SAR) studies to identify key functional groups responsible for biological activity; (2) computational modeling to predict interaction profiles with protein targets; and (3) formulation development to enhance delivery efficiency. Collaborative efforts between academic institutions and pharmaceutical companies aim to bridge gaps between synthetic feasibility and therapeutic application.
Analytical characterization of Compound X employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm structural integrity and purity. NMR spectra reveal characteristic signals corresponding to the methyl groups at C1/C3 positions as well as aromatic protons from the 4-methoxyphenyl ring. High-resolution MS data provide precise molecular weight measurements consistent with the proposed structure.
Environmental impact assessments for chemical compounds like Compound X are increasingly important in sustainable chemistry practices. Studies on biodegradation pathways suggest that while pyrimidinediones can persist under certain conditions, their breakdown products are generally less toxic than parent molecules when designed with green chemistry principles in mind.
In summary, Compound X (CAS No. 860787-02-6) represents an intriguing case study at the intersection of heterocyclic chemistry and drug discovery research. Its unique combination of a pyrimidinedione scaffold with piperazine functionality offers opportunities for innovation across multiple scientific disciplines while adhering strictly to safety standards required by regulatory bodies worldwide.
860787-02-6 (6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE) 関連製品
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)
- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)
- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)
- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)
- 2229168-95-8(2-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride)
- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 2166354-93-2(3-{[(3R,4R)-4-Hydroxyoxolan-3-yl]sulfanyl}propane-1,2-diol)
- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)
